1-(tert-Butoxy)-3,5-difluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Butoxy)-3,5-difluorobenzene is an organic compound characterized by the presence of a tert-butoxy group and two fluorine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(tert-Butoxy)-3,5-difluorobenzene can be synthesized through several methods. One common approach involves the reaction of 3,5-difluorophenol with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the tert-butyl group being introduced via an esterification reaction .
Industrial Production Methods: Industrial production of this compound often employs continuous flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(tert-Butoxy)-3,5-difluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The tert-butoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can undergo reduction reactions to remove the tert-butoxy group.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogens, nucleophiles, and electrophiles. Conditions often involve the use of catalysts such as palladium or copper.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include various substituted benzene derivatives.
Oxidation Reactions: Products include carbonyl compounds such as aldehydes or ketones.
Reduction Reactions: Products include deprotected benzene derivatives.
Scientific Research Applications
1-(tert-Butoxy)-3,5-difluorobenzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of advanced materials with specific properties, such as polymers and coatings.
Medicinal Chemistry: It is investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 1-(tert-Butoxy)-3,5-difluorobenzene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity.
Pathways Involved: The pathways include signal transduction, metabolic processes, and cellular responses to external stimuli.
Comparison with Similar Compounds
1-(tert-Butoxy)-3,5-difluorobenzene can be compared with similar compounds such as:
tert-Butylbenzene: Lacks the fluorine atoms, resulting in different reactivity and applications.
3,5-Difluorophenol: Lacks the tert-butoxy group, leading to different chemical properties and uses.
tert-Butyl Ethers: Similar in having the tert-butoxy group but differ in the rest of the molecular structure.
Uniqueness: The presence of both the tert-butoxy group and fluorine atoms in this compound imparts unique chemical properties, making it valuable for specific applications in organic synthesis and materials science.
Properties
Molecular Formula |
C10H12F2O |
---|---|
Molecular Weight |
186.20 g/mol |
IUPAC Name |
1,3-difluoro-5-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C10H12F2O/c1-10(2,3)13-9-5-7(11)4-8(12)6-9/h4-6H,1-3H3 |
InChI Key |
NNLSBXRITUAKSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC(=CC(=C1)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.